PEG4 diazide is a hydrophilic linker with two azide groups. Both can be modified by Click chemistry, either by a copper catalyzed reaction with terminal alkynes, or by a copper-free reaction with cycloalkynes. Azides can also participate in the Staudinger ligation reaction.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the covalent attachment of the molecule to alkynes, forming stable triazole linkages. This is widely used in bioconjugation and materials science. []
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variation does not require a copper catalyst and is particularly valuable for biological applications where copper can be toxic. []
Applications
Bioconjugation: The molecule can be used to link biomolecules like proteins, peptides, or oligonucleotides to surfaces, polymers, or other biomolecules. [] For instance, it could be used to create antibody-drug conjugates for targeted drug delivery.
Materials Science: It can be utilized in the synthesis of dendrimers, polymers, and other materials with tailored properties. []
Surface Modification: The molecule can functionalize surfaces with desired properties, such as biocompatibility or specific binding affinities. []
Sensors: It can be integrated into sensor platforms by acting as a linker or a recognition element. []
Click Chemistry: Its primary function as a versatile building block for synthesizing more complex molecules with diverse applications via click chemistry reactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD 5904 is an irreversible inhibitor of myeloperoxidase (MPO; IC50 = 0.2 µM in a cell-free assay). It enhances decreases in the mitochondrial membrane potential in, and the viability of, MOLM-14 acute myeloid leukemia (AML) cells when used in combination with cytarabine. AZD 5904 (75 µmol/kg) prevents high-fat diet-induced increases in microvascular blood flow and microvascular blood volume in rats. AZD5904 is a potent orally bioavailable MPO inhibitor. In preclinical studies, AZD5904 inhibited the isolated MPO enzyme with an IC50 of 140 nM and was approximately equipotent in assays of rat and mouse MPO enzyme activity. Cross over to other species has not been investigated. AZD5904 was > 10-fold selective for the related peroxide enzymes lactoperoxidase (LPO) and thyroid peroxidase (TPO) and > 70-fold selective against a panel of other targets. AZD5904 dose dependently reduced MPO activity in a rat peritonitis model with an estimated plasma IC50 of 5 μmol/L (~1.3 μg/mL) and elicited protective effects at comparable plasma exposures in a mouse Experimental Autoimmune Encephalomyelitis (EAE) model, although effects were not consistently reproduced. AZD5904 was in development for multiple sclerosis and COPD and has been evaluated in single and multiple dose studies in healthy volunteers.
AZD-6370 is a glucokinase activator potentially for the treatment of type 2 diabetes. AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food. AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males.
AZD6482 (S-isomer), CAS#1173900-37-2, is an isomer of AZD6482 with S-configuration. AZD6482 is a potent, selective and ATP competitive PI3Kβ inhibitor (IC(50) 0.01 μm). AZD6482 inhibited insulin-induced human adipocyte glucose uptake in vitro (IC(50) of 4.4 μm). This is the first human target validation for PI3Kβ inhibition as anti-platelet therapy showing a mild and generalized antiplatelet effect attenuating but not completely inhibiting multiple signaling pathways with an impressive separation towards primary hemostasis. AZD6482 at 'supratherapeutic' plasma concentrations may attenuate insulin signaling, most likely through PI3Kα inhibition.
AZD6642 is a potential and selective 5-Lipoxygenase activating Protein (FLAP) inhibitor. AZD6642 shows high specific potency and low lipophilicity resulting in a selective and metabolically stable profile. Based on initial PK/PD relations a low dose to human was predicted.